molecular formula C10H9BrClNO3 B8461174 Ethyl 3-(5-bromo-2-chloropyridin-3-yl)-3-oxopropanoate

Ethyl 3-(5-bromo-2-chloropyridin-3-yl)-3-oxopropanoate

Cat. No. B8461174
M. Wt: 306.54 g/mol
InChI Key: HPKRZPANUNERBM-UHFFFAOYSA-N
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Patent
US08569484B2

Procedure details

To a suspension of 5-bromo-2-chloropyridine-3-carboxylic acid (Intermediate 11, 7.0 g, 29.7 mmol) in anhydrous tetrahydrofuran (70 mL), 1,1′-carbonylbis(1H-imidazole) (CDI) (5.8 g, 35.7 mmol) was added. The reaction mixture was heated to reflux for 2 h then cooled to room temperature and the crude solution was used in the next step with out further purification. A solution of 3-ethoxy-3-oxopropanoic acid (3.93 g, 29.7 mmol) in anhydrous tetrahydrofuran (80 mL) was cooled to 0° C. and methyl magnesium bromide in diethyl ether (16 mL, 3M solution) was added in drop wise manner. After stirring for 20 min at 0° C., the crude solution which was prepared from Intermediate 11 and CDI was added and the reaction was heated to 60° C. After heating for 16 h, the reaction mixture was cooled to room temperature and then poured into water. The pH was adjusted to 5 with concentrated hydrochloric acid solution, and the solution was extracted with ethyl acetate. The organic layer was dried with anhydrous sodium sulphate and concentrated under reduce pressure to afford ethyl 3-(5-bromo-2-chloropyridin-3-yl)-3-oxopropanoate (5.0 g, 55%) as a reddish oil.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.8 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
3.93 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
16 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:9]([OH:11])=O)[C:5]([Cl:8])=[N:6][CH:7]=1.C(N1C=CN=C1)(N1C=CN=C1)=O.[CH2:24]([O:26][C:27](=[O:32])[CH2:28]C(O)=O)[CH3:25].C[Mg]Br.Cl>O1CCCC1.C(OCC)C.O>[Br:1][C:2]1[CH:3]=[C:4]([C:9](=[O:11])[CH2:28][C:27]([O:26][CH2:24][CH3:25])=[O:32])[C:5]([Cl:8])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
7 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)Cl)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C(=NC1)Cl)C(=O)O
Name
Quantity
5.8 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
3.93 g
Type
reactant
Smiles
C(C)OC(CC(=O)O)=O
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
16 mL
Type
solvent
Smiles
C(C)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C(=NC1)Cl)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 20 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the crude solution was used in the next step with out further purification
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated to 60° C
TEMPERATURE
Type
TEMPERATURE
Details
After heating for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)Cl)C(CC(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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